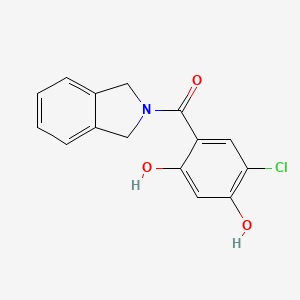
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone is a synthetic derivative of isoindoline, containing a chloro-substituted phenyl group. This compound has shown potential biological and pharmacological activities, including promising anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone typically involves the reaction of 5-chloro-2,4-dihydroxybenzaldehyde with 1,3-dihydroisoindole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications .
化学反応の分析
Types of Reactions
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress .
類似化合物との比較
Similar Compounds
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone: Known for its anti-inflammatory properties.
(5-Bromo-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone: Similar structure with a bromine atom instead of chlorine, potentially exhibiting different biological activities.
(5-Methyl-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone: Contains a methyl group, which may alter its chemical and biological properties
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted phenyl group and isoindoline core structure contribute to its potential as a versatile compound in various scientific and industrial applications .
特性
分子式 |
C15H12ClNO3 |
|---|---|
分子量 |
289.71 g/mol |
IUPAC名 |
(5-chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone |
InChI |
InChI=1S/C15H12ClNO3/c16-12-5-11(13(18)6-14(12)19)15(20)17-7-9-3-1-2-4-10(9)8-17/h1-6,18-19H,7-8H2 |
InChIキー |
ZGNOUNLCAKAXLK-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC(=C(C=C3O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
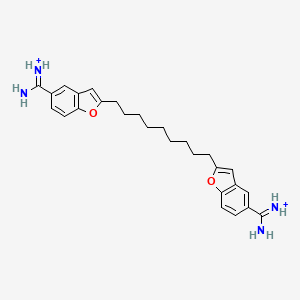
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
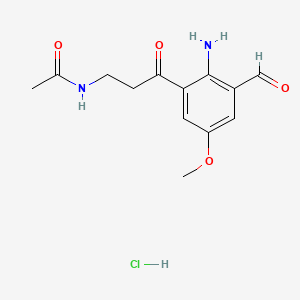
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
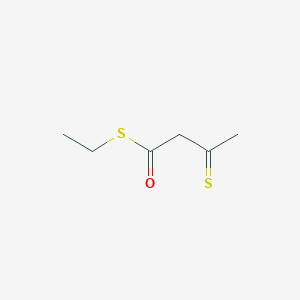
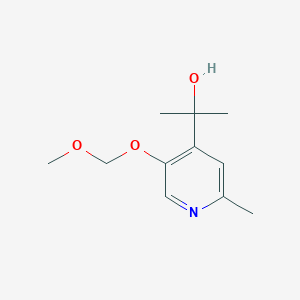
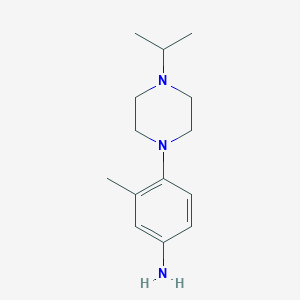

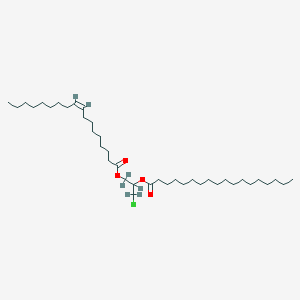
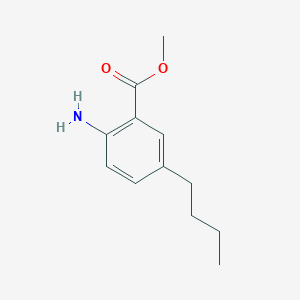
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
